Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate
Description
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate (hereafter referred to as the target compound) is a quinoline-based derivative featuring a substituted benzyloxy group at the 4-position and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO3/c1-11-6-7-16-12(8-11)18(9-17(22-16)19(23)24-2)25-10-13-14(20)4-3-5-15(13)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENNLYEFIBKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=CC=C3Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with the quinoline intermediate.
Attachment of the Chloro-Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chloro-fluorophenyl group is coupled with the quinoline intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity, or interact with topoisomerase enzymes in cancer cells, resulting in anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target compound, enabling comparative analysis:
Table 1: Key Structural Features of Analogs
Key Observations :
Quinoline vs. Chromenone Core: The target compound and most analogs retain the quinoline scaffold, which is associated with DNA intercalation or enzyme inhibition. In contrast, the chromenone derivative (Table 1, row 4) replaces the quinoline with a coumarin-like structure, likely altering its mechanism of action . The chromenone analog has a lower molecular weight (318.73 g/mol vs. 367.78 g/mol for the target compound), suggesting differences in solubility and membrane permeability.
Substituent Effects: The 2-carboxylate group in the target compound and its analogs (e.g., rows 2–3) may enhance binding to enzymatic active sites via hydrogen bonding. The sulfanyl group in the analog from could improve thiol-mediated interactions, a feature absent in the target compound.
Halogenation Patterns: The 2-chloro-6-fluorophenyl group is conserved in the target compound and some analogs (rows 1, 3–4), which may confer selective binding to halogen-binding protein pockets. The 6-chloro substituent in the furyl-quinoline analog (row 5) could enhance electrophilic reactivity, influencing its biological target profile .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The carboxylic acid analog has two hydrogen bond donors, which may improve target binding but reduce oral bioavailability due to ionization at physiological pH.
Biological Activity
Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The compound can be characterized by its unique quinoline structure, which is known for its diverse biological properties. The presence of the chloro and fluorine substituents enhances its pharmacological profile.
Chemical Formula: C16H15ClFNO3
Molecular Weight: 321.75 g/mol
SMILES Notation: CC1=C(C(=C2C=CC(=C(C2=N1)OC)C(=O)O)Cl)F)N(C(=O)OC)C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the Quinoline Ring: Utilizing precursors such as 2-chloro-6-fluorobenzaldehyde and methyl 6-methylquinoline-2-carboxylate.
- Methoxylation: Introduction of the methoxy group via methylation reactions.
- Final Esterification: Converting the carboxylic acid to the corresponding methyl ester.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
The compound has shown promising results in vitro against various cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of proliferation.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated the effectiveness of various quinoline derivatives, including this compound against resistant strains of bacteria. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as a new antimicrobial agent .
- Anticancer Evaluation: In a comparative study on several quinoline derivatives, this compound was highlighted for its superior activity against breast cancer cells compared to traditional chemotherapeutics, with an IC50 value significantly lower than that of doxorubicin .
- Inflammation Model Study: In animal models of inflammation, the compound demonstrated a marked reduction in edema and inflammatory markers, suggesting its utility in treating inflammatory diseases .
Q & A
Q. Advanced
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance electrophilicity at the quinoline C4 position.
- Solvent effects : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Temperature control : Gradual heating (e.g., 80–140°C) minimizes side reactions, as demonstrated in quinoline syntheses () .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity.
How can computational methods resolve ambiguities in crystal packing or intermolecular interactions?
Q. Advanced
- Hirshfeld surface analysis : Map close contacts (e.g., C–H···π, π–π stacking) using CrystalExplorer. Compare with reported quinoline derivatives (e.g., ’s π–π distances of 3.77–3.84 Å) .
- Puckering parameters : Apply Cremer-Pople coordinates () to quantify non-planarity in the quinoline ring. A puckering amplitude (Q) >0.5 Å indicates significant distortion .
- Molecular dynamics : Simulate packing motifs with AMBER or GROMACS to assess stability under varying temperatures.
What methodologies characterize the electronic effects of the 2-chloro-6-fluorophenyl substituent?
Q. Advanced
- Hammett analysis : Measure substituent constants (σ) via reaction kinetics (e.g., nitration rates) to quantify electron-withdrawing effects.
- DFT calculations : Compute electrostatic potential maps (e.g., using Gaussian) to visualize charge distribution. Compare with analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid in ) .
- UV-Vis spectroscopy : Monitor bathochromic shifts in λₘₐₓ to assess conjugation extension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
